molecular formula C19H19N3O2 B2451971 (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034576-86-6

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2451971
CAS No.: 2034576-86-6
M. Wt: 321.38
InChI Key: KCMHKIAFODZKBW-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophores—the indole scaffold and the piperidine ring. The indole nucleus is a fundamental structural component found in a vast array of biologically active molecules and over 85% of all FDA-approved drugs . Derivatives of indole exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties . This versatility makes indole-based compounds invaluable starting points for developing novel therapeutic agents. The specific modification with a 4-(pyridin-4-yloxy)piperidine group is a strategic design choice frequently employed to modulate the compound's physicochemical properties and its interaction with biological targets. Piperazine and piperidine derivatives are commonly investigated for their ability to act as modulators for various receptors and enzymes . For instance, structurally related compounds featuring the indole-piperazine/piperidine motif have been explored as histamine H3 receptor modulators for potential applications in metabolic diseases , and as potent, selective inhibitors of key cancer therapy targets like PI3 kinase . This compound is provided For Research Use Only and is intended for use by qualified researchers for in-vitro applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the investigation of novel biological pathways.

Properties

IUPAC Name

1H-indol-6-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(15-2-1-14-3-10-21-18(14)13-15)22-11-6-17(7-12-22)24-16-4-8-20-9-5-16/h1-5,8-10,13,17,21H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHKIAFODZKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

Carbonyldiimidazole (CDI) is widely used to activate carboxylic acids for nucleophilic attack, forming amides or ketones. For (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, CDI facilitates coupling between indole-6-carboxylic acid derivatives and 4-(pyridin-4-yloxy)piperidine.

Procedure :

  • Activation : Indole-6-carboxylic acid is treated with CDI in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 20–25°C for 1–3 hours, forming the acyl imidazolide intermediate.
  • Nucleophilic Attack : 4-(Pyridin-4-yloxy)piperidine is added, often with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), to deprotonate the piperidine amine and drive the coupling.
  • Workup : The reaction is quenched with water, acidified (e.g., acetic acid), and extracted with dichloromethane (DCM). Purification via column chromatography (e.g., 4% ethanol in DCM) yields the product.

Yield : 62–88%.
Key Considerations :

  • Solvent choice impacts reactivity; DMSO enhances electrophilicity but may require lower temperatures to avoid side reactions.
  • Excess CDI (1.2–2.0 equivalents) ensures complete activation of the carboxylic acid.

Acyl Chloride Intermediate Route

Indole-6-carbonyl chloride can directly react with 4-(pyridin-4-yloxy)piperidine, though this method demands careful handling of moisture-sensitive intermediates.

Procedure :

  • Chlorination : Indole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM under reflux to form the acyl chloride.
  • Coupling : The acyl chloride is reacted with 4-(pyridin-4-yloxy)piperidine in the presence of a base (e.g., TEA) to scavenge HCl.
  • Purification : Solvent evaporation followed by trituration with petroleum ether or diisopropyl ether (DIPE) isolates the product.

Yield : 70–85% (estimated from analogous reactions).
Challenges :

  • Acyl chlorides are prone to hydrolysis, requiring anhydrous conditions.
  • Pyridine-based solvents may coordinate with Lewis acids, complicating purification.

Synthesis of 4-(Pyridin-4-yloxy)Piperidine

The pyridin-4-yloxy-substituted piperidine is synthesized prior to methanone bridge formation. Two methods are prominent:

Nucleophilic Aromatic Substitution (SNAr)

Piperidine-4-ol undergoes substitution with pyridin-4-ol under Mitsunobu conditions or using a deprotonating base.

Mitsunobu Reaction :

  • Reagents : Pyridin-4-ol, piperidine-4-ol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in THF.
  • Conditions : Stirred at 0°C to room temperature for 12–24 hours.
  • Yield : 75–90% (based on similar etherifications).

Base-Mediated SNAr :

  • Deprotonation : Pyridin-4-ol is deprotonated with NaH or K₂CO₃ in dimethylformamide (DMF).
  • Substitution : Piperidine-4-triflate or -tosylate reacts with the pyridin-4-olate at 80–100°C for 6–12 hours.
  • Isolation : Aqueous workup and column chromatography yield the product.

Advantage : Mitsunobu offers higher regioselectivity for hindered alcohols.

Functional Group Compatibility and Protection Strategies

Indole NH Protection

The indole NH’s acidity (pKa ~17) necessitates protection during coupling to prevent undesired side reactions.

Protecting Groups :

  • Boc (tert-Butoxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water. Removed with trifluoroacetic acid (TFA) post-coupling.
  • SEM (2-(Trimethylsilyl)ethoxymethyl) : Stable under basic conditions, removed with tetrabutylammonium fluoride (TBAF).

Impact on Yield : Unprotected indole leads to <50% yield due to competing acylation at NH.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMSO 20 88 95
THF 20 80 92
Acetonitrile 80 62 85
DCM 40 75 90

Data adapted from

  • Polar aprotic solvents (DMSO, THF) enhance electrophilicity of activated intermediates.
  • Elevated temperatures in acetonitrile accelerate reactions but risk decomposition.

Base Selection

Base Solvent Reaction Time (h) Yield (%)
DBU DMSO 3 88
TEA THF 5 80
NaHCO₃ DCM/H₂O 12 70

Data from

  • DBU outperforms TEA in DMSO due to stronger basicity and solubility.

Scalability and Industrial Considerations

Cost-Effective Reagent Alternatives

  • CDI vs. Thionyl Chloride : CDI is less corrosive and easier to handle, though more expensive.
  • Catalytic HOBt : Reduces racemization in large-scale acylations (0.2 eq. sufficient).

Purification at Scale

  • Liquid-Liquid Extraction : Preferred for removing unreacted piperidine or indole derivatives.
  • Crystallization : Trituration with DIPE or petroleum ether achieves >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Substitution

  • Steric Effects : Bulky groups at C-3 of piperidine direct substitution to C-4.
  • Directed Lithiation : Use of LDA to deprotonate specific positions enables precise functionalization.

Stability of Pyridin-4-yloxy Group

  • Oxidation Risk : Stored under nitrogen to prevent N-oxide formation.
  • Light Sensitivity : Amber glassware prevents photodegradation.

Chemical Reactions Analysis

Key Functional Groups and Reactive Sites

The compound contains three reactive regions (Fig. 1):

  • Indole Ring : Susceptible to electrophilic substitution at C2/C3 and NH-group reactivity.

  • Methanone Carbonyl (C=O) : Prone to nucleophilic addition or reduction.

  • Pyridin-4-yloxy-Piperidine System : Ether linkage (C–O–C) and pyridine nitrogen enable substitution/cleavage reactions.

Nucleophilic Reactions at the Methanone Carbonyl

The carbonyl group undergoes nucleophilic attack under basic or acidic conditions:

Reaction Type Reagents/Conditions Product Source
ReductionLiAlH₄ (anhydrous ether)Corresponding secondary alcohol
Grignard AdditionRMgX (THF, 0°C)Tertiary alcohol derivativesAnalog
Hydrazone FormationHydrazine (EtOH, reflux)Hydrazone intermediate

Example : Reduction with LiAlH₄ yields (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanol , confirmed via NMR in piperazine analogs .

Electrophilic Substitution on the Indole Ring

The indole’s electron-rich C3 position reacts preferentially:

Reaction Type Reagents/Conditions Product Source
BrominationBr₂ (CH₂Cl₂, 0°C)3-Bromoindole derivative
NitrationHNO₃/H₂SO₄ (0°C)3-Nitroindole derivativeAnalog
SulfonationSO₃/H₂SO₄Indole-3-sulfonic acid

Note : NH-group protection (e.g., Boc) is required to avoid side reactions .

Pyridinyl Ether Cleavage and Functionalization

The pyridin-4-yloxy group participates in acid-catalyzed cleavage or metal-mediated coupling:

Reaction Type Reagents/Conditions Product Source
Acidic CleavageHBr (AcOH, reflux)Piperidin-4-ol + 4-hydroxypyridine
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂ (DME, 80°C)Aryl-modified pyridine ethers
SNAr DisplacementKHMDS, R–X (THF, –78°C)Piperidine with alkyl/aryl substituents

Example : Acidic cleavage of the ether bond produces 4-hydroxypiperidine and 4-hydroxypyridine , observed in related piperidinyl ethers .

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or quaternization:

Reaction Type Reagents/Conditions Product Source
N-AlkylationRX, K₂CO₃ (DMF, 60°C)N-Substituted piperidine derivatives
QuaternizationCH₃I (MeCN, rt)Piperidinium iodide salt

Note : Alkylation at nitrogen alters pharmacokinetic properties in H3 receptor ligands .

Stability and Degradation Pathways

  • Photodegradation : The indole ring undergoes photooxidation under UV light, forming oxindole derivatives .

  • Hydrolysis : The carbonyl group resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions to carboxylic acid derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Neurological Disorders
    • The compound has been linked to the modulation of neurotransmitter systems, particularly involving histamine receptors. It acts as an antagonist to the H3 histamine receptor, which is implicated in cognitive functions and neurological disorders such as Alzheimer's disease. Its potential to enhance cognitive function through this mechanism is a key area of investigation .
  • Anti-inflammatory Properties
    • Preliminary studies suggest that (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may exhibit anti-inflammatory effects. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where reducing inflammation is crucial for treatment .

The compound's biological activity can be summarized in the following table:

Activity Mechanism Potential Applications
AnticancerInduces apoptosis and inhibits cell proliferationCancer therapy
NeuromodulationH3 receptor antagonist affecting neurotransmissionTreatment of Alzheimer's and cognitive decline
Anti-inflammatoryModulates inflammatory pathwaysTreatment of inflammatory diseases

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines
    • A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .
  • Cognitive Enhancement
    • In animal models, administration of the compound resulted in improved learning and memory performance, attributed to its action on H3 receptors. This study highlights its potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Inflammation Model
    • In a controlled experiment involving induced inflammation in rats, treatment with this compound led to a significant reduction in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with the indole ring substituted at the 3-position.

    (1H-indol-6-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar structure but with the pyridine ring substituted at the 3-position.

    (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-2-yl)methanone: Similar structure but with the piperidine ring substituted at the 2-position.

Uniqueness

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This compound integrates an indole ring, a pyridine ring, and a piperidine ring, positioning it as a candidate for various medicinal applications, particularly in pharmacology and medicinal chemistry. The compound's structure suggests interactions with biological macromolecules, which may lead to therapeutic effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Indole Ring Formation : Utilizing Fischer indole synthesis.
  • Pyridine Ring Formation : Achieved via Hantzsch pyridine synthesis.
  • Piperidine Ring Formation : Often through the reduction of pyridine or cyclization of 1,5-diaminopentane.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

  • HL-60 (Leukemia)
  • MCF7 (Breast Cancer)
  • A549 (Lung Cancer)

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 Value (µM)Reference
HL-603.52
MCF79.51
A5490.24

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific receptors or enzymes, modulating their activity.
  • Influencing cellular signaling pathways that lead to apoptosis or cell cycle arrest.

Preliminary docking studies suggest that the compound may interact with targets such as EGFR and Src kinases, which are critical in cancer progression .

Antiviral and Anti-inflammatory Effects

Emerging research indicates that this compound may also possess antiviral and anti-inflammatory properties. These activities are attributed to its ability to inhibit pro-inflammatory cytokines and viral replication processes, making it a candidate for further investigation in infectious diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure SimilarityNotable Activity
(1H-indol-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanoneIndole substituted at 3-positionModerate cytotoxicity
(1H-indol-6-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanonePyridine substituted at 3-positionReduced activity

This comparison highlights the unique substitution pattern of this compound, which may confer distinct biological properties compared to its analogs.

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal ConditionsImpact on Yield
SolventEthanol or DCM>70% yield
TemperatureReflux (80°C) or RTAvoids side reactions
CatalystEDC/DMAP or Pd-based catalystsEnhances coupling efficiency
Reaction Time12–24 hoursMaximizes conversion

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural validation requires a combination of:

  • 1H/13C-NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, pyridyl protons at δ 7–9 ppm) and carbon backbone .
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 350–360) and purity (>95%) .
  • FT-IR : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds .

Q. Example NMR Data from Analogous Compounds :

Proton Environmentδ (ppm)Reference Compound
Indole NH11.2
Pyridyl C-H8.3–8.7
Piperidine CH22.5–3.5

What initial pharmacological screening approaches are recommended to assess its biological activity?

  • In vitro assays :
    • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (IC50 determination) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
  • Cellular Models :
    • Cytotoxicity screening (MTT assay) in neuronal or cancer cell lines .
    • Functional assays (e.g., cAMP modulation for GPCR activity) .

Advanced Research Questions

How can researchers optimize the synthetic protocol to improve purity and scalability?

Q. Strategies :

  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility .
  • Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 24 hours) .
  • Greener Solvents : Switch to cyclopentyl methyl ether (CPME) for reduced toxicity .

Q. Case Study :

MethodYield (%)Purity (%)Reference
Traditional Batch5995
Microwave-Assisted7899
Flow Reactor8598

What strategies are employed to analyze and resolve contradictions in receptor binding assay data?

  • Comparative Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes with analogs (e.g., pyridine vs. pyrimidine substitutions) .
  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Orthogonal Assays : Validate results with calcium flux (FLIPR) or β-arrestin recruitment (BRET) assays .

Example : A study found conflicting IC50 values (10 nM vs. 1 µM) for similar compounds. Resolution involved:

  • Adjusting membrane protein concentrations .
  • Validating with SPR (surface plasmon resonance) to measure binding kinetics .

How does computational modeling contribute to understanding the compound's mechanism of action?

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes (e.g., 5-HT2A receptor) over 100 ns trajectories .
  • QSAR Models : Relate substituent effects (e.g., fluorine vs. chlorine) to activity .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers .

Q. Key Findings :

  • The indole moiety forms π-π interactions with Tyr370 in 5-HT2A .
  • Piperidine oxygen enhances water solubility, impacting pharmacokinetics .

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